molecular formula C11H11ClO3 B7966660 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid

3-Chloro-5-(cyclopropylmethoxy)benzoic Acid

Cat. No.: B7966660
M. Wt: 226.65 g/mol
InChI Key: XJYRMYCMLKPGDV-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclopropylmethoxy)benzoic Acid: is a chemical compound with the molecular formula C11H11ClO3. It is known for its utility in various research applications, particularly in the field of organic chemistry. The compound is characterized by a chloro group at the third position and a cyclopropylmethoxy group at the fifth position on the benzoic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-hydroxybenzoic acid.

    Cyclopropylmethoxylation: The hydroxy group is replaced with a cyclopropylmethoxy group using cyclopropylmethanol in the presence of a suitable base and catalyst.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Esterification: Products are esters of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties and as an intermediate in drug synthesis.

Industry:

    Material Science: Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid is primarily related to its chemical structure. The chloro group and the cyclopropylmethoxy group influence its reactivity and interactions with other molecules. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

    3-Chloro-5-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    3-Chloro-5-(hydroxymethyl)benzoic Acid: Contains a hydroxymethyl group instead of a cyclopropylmethoxy group.

Uniqueness:

    Structural Differences: The presence of the cyclopropylmethoxy group in 3-Chloro-5-(cyclopropylmethoxy)benzoic Acid provides unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYRMYCMLKPGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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